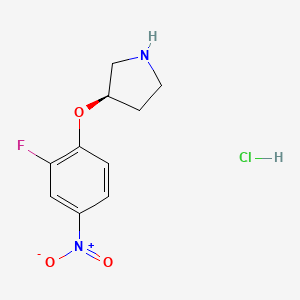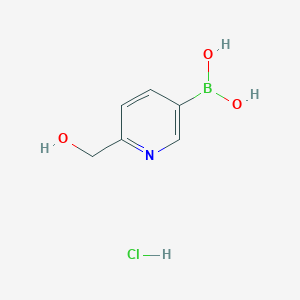
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride
Descripción general
Descripción
6-(Hydroxymethyl)pyridine-3-boronic acid is a compound with the empirical formula C6H8BNO3 and a molecular weight of 152.94 . It is extensively used in the biomedical field and plays a significant role in the advancement of pharmacotherapy .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)pyridine-3-boronic acid consists of a pyridine ring with a hydroxymethyl group attached to the 6th carbon and a boronic acid group attached to the 3rd carbon .Chemical Reactions Analysis
6-(Hydroxymethyl)pyridine-3-boronic acid can participate in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, which has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)pyridine-3-boronic acid is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 384.0±52.0 °C at 760 mmHg, and a flash point of 186.1±30.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
This compound is used as a boron reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Phosphine-Free SM Coupling Reactions
The compound is used as a reactant for the preparation of phosphine-free Suzuki-Miyaura cross-coupling reactions . This allows for more environmentally friendly and less toxic reactions, which is beneficial for green chemistry applications .
Regioselective SM Coupling
It is also used in regioselective Suzuki-Miyaura coupling . This allows for the selective formation of a specific isomer, which can be crucial in the synthesis of complex organic molecules .
Tandem Palladium-Catalyzed Intermolecular Aminocarbonylation and Annulation
The compound is used in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation . This is a type of reaction that combines two different reactions in one process, which can increase the efficiency of the synthesis .
N-Arylation Using Copper Acetylacetonate Catalyst
It is used in N-arylation using copper acetylacetonate as a catalyst . This type of reaction is used to introduce an aryl group into a molecule .
Copper-Mediated Cyanation and Regioselective Cyanation of Electron-Rich Benzenes
The compound is used in copper-mediated cyanation and regioselective cyanation of electron-rich benzenes . This allows for the introduction of a cyanide group into a molecule, which can be useful in the synthesis of nitriles .
Preparation of Linear Poly (Phenylpyridyl) Chains by Suzuki Coupling
It is used in the preparation of new linear poly (phenylpyridyl) chains by Suzuki coupling . This can be useful in the synthesis of polymers with specific properties .
Synthesis of Oligopyridyl Foldamers as Mimics of α-Helix Twist
The compound is used in the synthesis of oligopyridyl foldamers as mimics of α-helix twist . This can be useful in the study of protein folding and the design of protein mimics .
Safety and Hazards
This compound may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a valuable transformation in organic synthesis . .
Propiedades
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h1-3,9-11H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCQHFKJPVRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride | |
CAS RN |
1309980-30-0 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-3-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



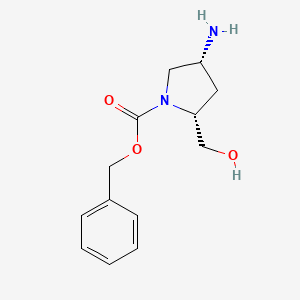

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)
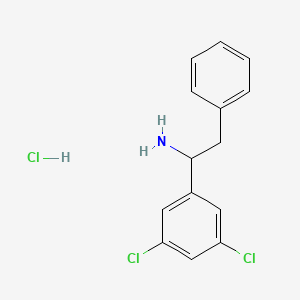
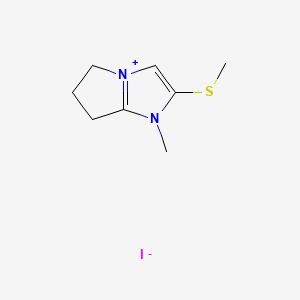
![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)
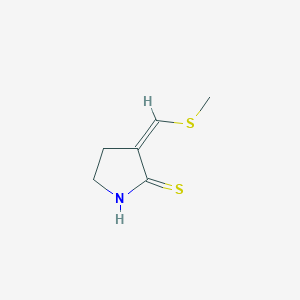
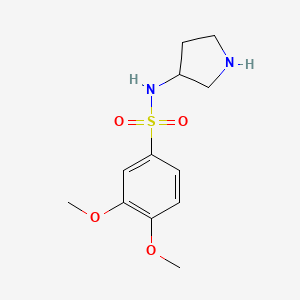
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)
